2-(Diethylamino)ethyl tetrahydro-alpha-(2-naphthylmethyl)furan-2-propionate is a chemical compound with the CAS Number 41359-72-2. It belongs to the class of tetrahydrofuran derivatives and is characterized by its unique structure, which includes a diethylamino group and a naphthylmethyl moiety. This compound is noted for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and databases, including PubChem and specialty chemical manufacturers. Its molecular weight is approximately 383.52 g/mol, and it holds the EINECS number 255-328-9. The structural representation can be expressed through its SMILES notation: CCN(CC)CCOC(=O)C(Cc1ccc2ccccc2c1)CC3CCCO3, and its InChIKey is IEBDTIUHMNLDTC-UHFFFAOYSA-N .
This compound falls under the category of organic compounds, specifically amides and esters. It features a furan ring, which is a five-membered aromatic ring containing oxygen, contributing to its reactivity and potential biological activity.
The synthesis of 2-(Diethylamino)ethyl tetrahydro-alpha-(2-naphthylmethyl)furan-2-propionate typically involves several steps:
The synthesis may require specific conditions such as temperature control, choice of solvents (e.g., tetrahydrofuran or dichloromethane), and catalysts (e.g., acid catalysts for esterification). Purification techniques such as column chromatography may also be employed to isolate the desired product.
The molecular structure of 2-(Diethylamino)ethyl tetrahydro-alpha-(2-naphthylmethyl)furan-2-propionate features several key components:
The structural formula can be represented as follows:
The molecular geometry reflects a combination of sp² and sp³ hybridized carbons due to the presence of both aromatic and aliphatic structures .
The compound can undergo various chemical reactions typical for esters and amines:
These reactions are influenced by factors such as pH, temperature, and solvent choice. For example, hydrolysis may require acidic or basic conditions depending on the desired rate of reaction.
While specific mechanisms for this compound are not extensively documented, its action can be inferred based on similar compounds:
Studies on related compounds suggest that such structures can exhibit activity in neurotransmitter modulation or as enzyme inhibitors, potentially making them relevant in pharmacological applications .
2-(Diethylamino)ethyl tetrahydro-alpha-(2-naphthylmethyl)furan-2-propionate has potential applications in:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3